Synthetic Yield Advantage: Methyl 4-chloro-6-fluoroquinoline-2-carboxylate vs. General Quinoline-2-carboxylate Synthesis
The synthesis of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate from methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate proceeds with a reported yield of approximately 79% [1]. This compares favorably to the general method for synthesizing 4-chloro-6-fluoroquinoline (without the 2-carboxylate) from p-fluoroaniline and 2-(ethoxymethylene)diethyl malonate, which is described as having a long synthetic route and low total yield [2].
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | ~79% |
| Comparator Or Baseline | 4-chloro-6-fluoroquinoline (general method, unspecified low yield) |
| Quantified Difference | Qualitatively higher |
| Conditions | Chlorination of 4-oxo precursor |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram and improved supply reliability for procurement planning.
- [1] Chem960. (n.d.). Synthesis Routes for Methyl 4-chloro-6-fluoroquinoline-2-carboxylate. CAS 301823-61-0. View Source
- [2] Changzhou Sunlight Pharma. (2017). Preparation method of 4-chloro-6-fluoroquinoline. CN Patent CN106565602A. View Source
